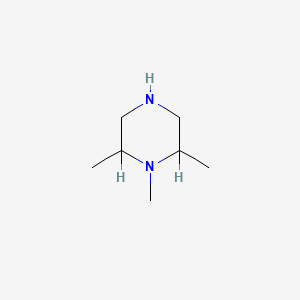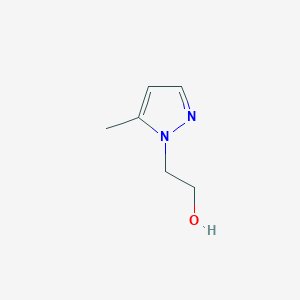
Methyl 11-(trichlorosilyl)undecanoate
Übersicht
Beschreibung
Methyl 11-(trichlorosilyl)undecanoate is an organosilicon compound with the molecular formula C12H23Cl3O2Si. It is characterized by the presence of a trichlorosilyl group attached to an undecanoate ester. This compound is known for its reactivity and versatility in various chemical applications, particularly in the field of surface modification and coupling agents .
Wirkmechanismus
Target of Action
Methyl 11-(trichlorosilyl)undecanoate, also known as METHYL(11-TRICHLOROSILYL)UNDECANOATE , is primarily used as a chemical intermediate . The primary targets of this compound are biomolecules with amine or aminooxy functions .
Mode of Action
The compound interacts with its targets through its carbonyl function . This allows it to react with amine or aminooxy functions on biomolecules to form imine or oxime ligations .
Biochemical Pathways
Its ability to form imine or oxime ligations suggests that it may play a role inmodifying biomolecules and potentially influencing their function .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be dependent on the specific biomolecules it interacts with. By forming imine or oxime ligations, it could potentially alter the structure and function of these biomolecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of biomolecules with amine or aminooxy functions would be necessary for the compound to exert its action . Additionally, factors such as pH, temperature, and the presence of other chemicals could potentially impact its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-(trichlorosilyl)undecanoate typically involves the reaction of 11-bromoundecanoic acid with trichlorosilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 11-(trichlorosilyl)undecanoate undergoes various types of chemical reactions, including:
Hydrolysis: The trichlorosilyl group is highly reactive towards water, leading to the formation of silanols and hydrochloric acid.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases to facilitate siloxane bond formation.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Condensation: Siloxanes.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 11-(trichlorosilyl)undecanoate has a wide range of applications in scientific research:
Surface Modification: Used as a coupling agent to modify surfaces of materials, enhancing their compatibility with other substances.
Bioconjugation: Reacts with biomolecules to form stable linkages, useful in the development of biosensors and diagnostic tools.
Polymer Chemistry: Employed in the synthesis of functional polymer brushes for advanced material applications.
Lubricant Additives: Acts as an antiwear and extreme pressure additive in lubricants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 10-(trichlorosilyl)decanoate
- Methyl 12-(trichlorosilyl)dodecanoate
- Methyl 11-(dichlorosilyl)undecanoate
Uniqueness
Methyl 11-(trichlorosilyl)undecanoate is unique due to its specific chain length and the presence of the trichlorosilyl group, which provides high reactivity and versatility in various chemical applications. Its ability to form stable siloxane bonds and participate in nucleophilic substitution reactions makes it a valuable compound in surface modification and bioconjugation .
Eigenschaften
IUPAC Name |
methyl 11-trichlorosilylundecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23Cl3O2Si/c1-17-12(16)10-8-6-4-2-3-5-7-9-11-18(13,14)15/h2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABHMIZOYNTSKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCC[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23Cl3O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(2-Bromophenoxy)ethyl]amino}ethanol](/img/structure/B3136574.png)
![N-[2-(2,4-Dimethylphenoxy)ethyl]-N-(2-methoxyethyl)amine](/img/structure/B3136581.png)
![N-[2-(4-Methylphenoxy)ethyl]-1-butanamine](/img/structure/B3136589.png)





![N-[(4-chlorophenyl)methyl]methanesulfonamide](/img/structure/B3136635.png)




